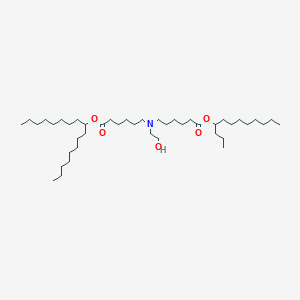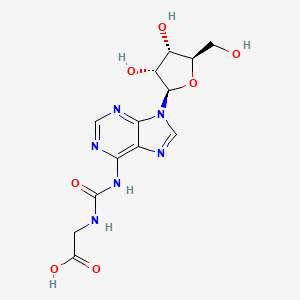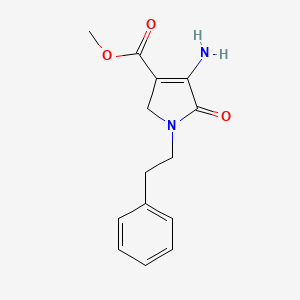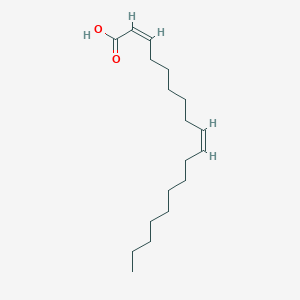
Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate is a complex organic compound with a molecular formula of C47H93NO5. This compound is characterized by its long hydrocarbon chains and functional groups, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include alcohols, carboxylic acids, amines, and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and verify the structure of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sulfuric acid, hydrochloric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mecanismo De Acción
The mechanism of action of Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains and functional groups enable it to interact with cell membranes, proteins, and enzymes, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate
- Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate
Uniqueness
Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate is unique due to its specific structural features, such as the length and branching of its hydrocarbon chains and the presence of multiple functional groups. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C43H85NO5 |
|---|---|
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
dodecan-4-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C43H85NO5/c1-5-9-12-15-18-23-31-40(30-8-4)48-42(46)34-26-21-28-36-44(38-39-45)37-29-22-27-35-43(47)49-41(32-24-19-16-13-10-6-2)33-25-20-17-14-11-7-3/h40-41,45H,5-39H2,1-4H3 |
Clave InChI |
JIQGETQBQSILES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)

![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360724.png)
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360726.png)



![2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid](/img/structure/B13360751.png)


![4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B13360771.png)
![methyl {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13360781.png)

![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360790.png)
